molecular formula C24H30ClNO3 B000323 Donepezil hydrochloride CAS No. 120011-70-3

Donepezil hydrochloride

Cat. No. B000323
M. Wt: 416 g/mol
InChI Key: XWAIAVWHZJNZQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Donepezil hydrochloride is synthesized from 5,6-dimethoxy-1-indanone through a series of chemical reactions including condensation, catalytic hydrogenation, N-benzylation, and salification. The process is characterized by mild reaction conditions, high yield, and lower production cost, making it viable for commercial scale manufacture (Zhao Jin-wu, 2011). Innovative synthesis methods have been developed to enhance the economic feasibility and efficiency of producing Donepezil hydrochloride, including processes that substitute sodium hydroxide for n-butyl lithium via phase transfer catalysis (Navanath C. Niphade et al., 2008).

Molecular Structure Analysis

The molecular structure of Donepezil hydrochloride has been thoroughly investigated using techniques such as X-ray powder diffraction, Fourier transform infrared, and solid-state nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed the presence of different crystalline forms, including hydrates, which are crucial for understanding the polymorphology of pharmaceutical solids (Tae-Joon Park et al., 2009). Additionally, the crystal structure of Donepezil hydrochloride form III has been elucidated, providing insight into its polymorphic characteristics (J. Reid & J. Kaduk, 2021).

Chemical Reactions and Properties

Donepezil hydrochloride's ability to inhibit acetylcholinesterase, its primary chemical property, has been the focus of numerous studies. It exhibits a selective and potent inhibitory effect on acetylcholinesterase in the brain, contributing to its therapeutic efficacy in Alzheimer's disease management. Its chemical stability, interactions with other compounds, and the identification of impurities during synthesis, such as the dimer impurity, have been comprehensively studied to ensure the quality and safety of the drug (N. Jagadeesh et al., 2015).

Physical Properties Analysis

The physical properties of Donepezil hydrochloride, including its solubility, crystalline forms, and stability under various conditions, are essential for its formulation and therapeutic application. It exhibits different solubility profiles in water, chloroform, and other solvents, and its polymorphic forms have significant implications for its bioavailability and stability (Yousif A. Asiri & Gamal A E Mostafa, 2010).

Chemical Properties Analysis

The chemical properties of Donepezil hydrochloride, particularly its interaction with the cholinergic system through the inhibition of acetylcholinesterase, underline its therapeutic action. Studies on its metabolism, interaction with other drugs, and its selective inhibition of acetylcholinesterase versus butyrylcholinesterase offer insights into its mechanism of action and the basis for its use in Alzheimer's disease therapy (E. Shintani & Kathryn M. Uchida, 1997).

Scientific Research Applications

  • Down Syndrome and Alzheimer's Disease : Donepezil has been studied for its effectiveness in treating adults with Down syndrome and Alzheimer's disease, showing potential in managing these conditions (Prasher, Huxley, & Haque, 2002).

  • Brain Acetylcholinesterase Inhibition : Research has explored its role in inhibiting brain acetylcholinesterase in monkeys, contributing to understanding its therapeutic mechanism (Shiraishi et al., 2005).

  • Poststroke Aphasia : An open-label study has investigated donepezil in chronic poststroke aphasia, suggesting potential benefits in language and cognitive deficits (Berthier et al., 2003).

  • Analytical Methods in Tablets : A new HPLC method was developed to determine donepezil hydrochloride in tablets, crucial for quality control in pharmaceutical formulations (Pappa et al., 2002).

  • Dementia in Parkinson’s Disease : Its efficacy in dementia associated with Parkinson’s disease has been evaluated, indicating potential therapeutic benefits (Ravina et al., 2005).

  • Neurogenesis and Acetylcholinesterase Inhibition : A study showed that donepezil enhances adult hippocampal neurogenesis, providing insights into its broader neurological impacts (Kotani et al., 2008).

  • Cardiovascular Mortality Impact : Research has also explored its effects on cardiovascular mortality, suggesting an apparent survival benefit in treated patients (Sato et al., 2010).

  • Polymorphic Characterization : Donepezil hydrochloride's polymorphic forms have been characterized, which is vital for understanding its physical and chemical properties in pharmaceutical applications (Park et al., 2009).

Safety And Hazards

Donepezil hydrochloride may cause serious side effects, including slow heartbeats, light-headedness, stomach pain, heartburn, nausea, vomiting, seizures, painful or difficult urination, breathing problems, and stomach bleeding . It is contraindicated in patients with known hypersensitivity to donepezil hydrochloride or to piperidine derivatives .

Future Directions

While donepezil hydrochloride helps control the symptoms of Alzheimer’s disease, it does not cure it. Patients are advised to continue taking donepezil even if they feel well. The dosage may be increased after 4 to 6 weeks based on the patient’s response . As Alzheimer’s disease continues to be a significant global health concern, the development of drugs like donepezil remains paramount.

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAVWHZJNZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046698
Record name Donepezil hydrochloride
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Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Donepezil hydrochloride

CAS RN

120011-70-3, 142057-77-0
Record name Donepezil hydrochloride
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Record name Donepezil hydrochloride [USAN:USP]
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Record name Donepezil hydrochloride
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Record name Donepezil hydrochloride
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Record name Donepezil hydrochloride
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Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride
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Record name (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride
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Record name DONEPEZIL HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

Donepezil free base (4.0 gm) is dissolved in ethylene dichloride (20 ml) at 27° C., conc. hydrochloric acid (1.2 ml) is added to the solution and stirred for 2 hours at 25° C. to 30° C. Then diisopropyl ether (75 ml) is added and the precipitated solid is filtered off and dried to give 3.0 gm of donepezil hydrochloride form H1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Donepezil free base (10.0 gm) is dissolved in toluene (50 ml) at 25° C., conc. hydrochloric acid (2.8 ml) is added to the solution and stirred for 6 hours at 25° C. to 30° C. The crystals formed are filtered and dried to give 8.2 gm of donepezil hydrochloride form H2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Donepezil oxalate (purified, example 2), 5 gms, was dissolved in water 50 ml under heating at 50° C. Stirring was continued for 1 hour with gradual cooling. At room temperature, dichloromethane 50 ml was added and stirred for 10 mins. Liquid Ammonia 5 ml was added slowly with stirring. The dichloromethane layer was separated and 50 ml water was added to it. Analytical grade concentrated hydrochloric acid 1.5 ml was slowly added and stirred for 10 mins. Dichloromethane was distilled off under vacuum at 45° C. to obtain Donepezil hydrochloride in water, which was kept for lyophilyzation for 24 hours at −35° C. to give Donepezil hydrochloride amorphous with a yield of 3.9 gms (95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

50 g of donepezil was dissolved by stirring in 320 g of ethanol under heating, followed by adding 15.1 g of concentrated hydrochloric acid thereto at the internal temperature of 30° C. After concentrated hydrochloric acid was poured, 100 mg of seed crystals were added. The mixture was cooled and continued stirring while keeping the internal temperature at about 20° C. Crystals started precipitating immediately after the seed crystals were added. After the precipitation started, the mixture was stirred at the internal temperature of 20° C. for 18 hours and then cooled to the internal temperature of 9° C. The crystals were collected by filtration and dried about 3 hours after the cooling was started, to give 52.90 g of polymorphic crystal (III) of donepezil hydrochloride (yield: 96.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
320 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Donepezil hydrochloride
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Donepezil hydrochloride
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Donepezil hydrochloride
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Citations

For This Compound
6,490
Citations
H Sugimoto, Y Yamanish, Y Iimura… - Current medicinal …, 2000 - ingentaconnect.com
… Donepezil hydrochloride inaugurates a new class of AChE inhibitors with longer and more selective action with manageable adverse effects. Currently, there are about 19 new …
Number of citations: 384 www.ingentaconnect.com
H Sugimoto, H Ogura, Y Arai, Y Iimura… - The Japanese journal …, 2002 - jstage.jst.go.jp
… After four years of exploratory research, we found donepezil hydrochloride (donepezil). Donepezil showed several positive characteristics including the following: 1) It has a novel …
Number of citations: 283 www.jstage.jst.go.jp
H Sugimoto - The Chemical Record, 2001 - Wiley Online Library
… Donepezil hydrochloride inaugurates a new class of AChE inhibitors with longer and more selective action and with manageable adverse effects. © 2000 John Wiley & Sons, Inc. and …
Number of citations: 97 onlinelibrary.wiley.com
H Pappa, R Farru, PO Vilanova, M Palacios… - … of pharmaceutical and …, 2002 - Elsevier
… A HPLC stability-indicating assay for Donepezil hydrochloride in tablets was developed and validated. Donepezil hydrochloride is a reversible inhibitor of acetylcholinesterase, …
Number of citations: 70 www.sciencedirect.com
S Nakano, T Asada, H Matsuda, M Uno… - Journal of Nuclear …, 2001 - Soc Nuclear Med
The aim of this SPECT study was to investigate the effects of donepezil on regional cerebral blood flow (rCBF) in patients with mild to moderate Alzheimer’s disease (AD) using …
Number of citations: 141 jnm.snmjournals.org
MG Chez, TM Buchanan, M Becker… - Journal of pediatric …, 2003 - thieme-connect.com
… Donepezil hydrochloride, an acetylcholinesterase inhibitor, was studied previously in two … blind, placebo-controlled trial of donepezil hydrochloride, with an additional six weeks of open-…
Number of citations: 63 www.thieme-connect.com
T Kosasa, Y Kuriya, K Matsui, Y Yamanishi - European journal of …, 1999 - Elsevier
The effects of oral administration of the centrally acting acetylcholinesterase (AChE) inhibitors, donepezil hydrochloride (donepezil: E2020: (±)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-…
Number of citations: 103 www.sciencedirect.com
K Nakashima, K Itoh, M Kono, MN Nakashima… - … of pharmaceutical and …, 2006 - Elsevier
A simple and sensitive HPLC method with fluorescence (FL) detection for determination of donepezil (DP) in plasma and microdialysate samples was developed. A rapid isocratic …
Number of citations: 84 www.sciencedirect.com
SS Abbas, YM Fayez, LESA Fattah - Chemical and pharmaceutical …, 2006 - jstage.jst.go.jp
… Determination of enantiomers of Donepezil Hydrochloride in rat plasma by liquid … Donepezil Hydrochloride was found to be stable in acid and alkaline medium, but liable to …
Number of citations: 33 www.jstage.jst.go.jp
EL Sampson, PR Raven, PN Ndhlovu… - … Journal of Geriatric …, 2007 - Wiley Online Library
… The aim of this pilot study was to establish the safety and efficacy of donepezil hydrochloride (DPZ) in the prevention of post operative delirium in patients undergoing elective total hip …
Number of citations: 221 onlinelibrary.wiley.com

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